molecular formula C10H19NO3S B13935219 2-cyclohexyl-N,N-dimethyl-2-oxoethanesulfonamide CAS No. 2815-35-2

2-cyclohexyl-N,N-dimethyl-2-oxoethanesulfonamide

Cat. No.: B13935219
CAS No.: 2815-35-2
M. Wt: 233.33 g/mol
InChI Key: INJWUYHTUQOIAE-UHFFFAOYSA-N
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Description

2-Cyclohexyl-N,N-dimethyl-2-oxoethanesulfonamide is an organic compound with a unique structure that combines a cyclohexyl group, a dimethylamino group, and an oxoethanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-N,N-dimethyl-2-oxoethanesulfonamide typically involves the reaction of cyclohexylamine with 2-chloroethyl sulfonate under controlled conditions. The reaction is carried out in the presence of a solvent and a catalyst, often at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure a high yield and purity of the final product. The reaction mixture is typically heated to reflux, and the product is isolated through filtration, acidification, and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-N,N-dimethyl-2-oxoethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, reduction can produce alcohols, and substitution can result in various substituted sulfonamides.

Scientific Research Applications

2-Cyclohexyl-N,N-dimethyl-2-oxoethanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-cyclohexyl-N,N-dimethyl-2-oxoethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclohexyl-N,N-dimethyl-2-oxoethanesulfonamide is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

2815-35-2

Molecular Formula

C10H19NO3S

Molecular Weight

233.33 g/mol

IUPAC Name

2-cyclohexyl-N,N-dimethyl-2-oxoethanesulfonamide

InChI

InChI=1S/C10H19NO3S/c1-11(2)15(13,14)8-10(12)9-6-4-3-5-7-9/h9H,3-8H2,1-2H3

InChI Key

INJWUYHTUQOIAE-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)CC(=O)C1CCCCC1

Origin of Product

United States

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